

Application Note: Divinyltin Dichloride in the Synthesis of Bioactive Organotin Polymers

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Compound of Interest

Compound Name: DIVINYLTIN DICHLORIDE

CAS No.: 7532-85-6

Cat. No.: B1582001

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Abstract

Divinyltin dichloride (DVTD) represents a unique class of organometallic monomers where the tin center is bonded to two vinyl groups and two chloride ligands. Unlike their dialkyltin counterparts (e.g., dibutyltin), the vinyl groups possess distinct electronic withdrawal capabilities and steric profiles, influencing both the polymerization kinetics and the biological efficacy of the resulting materials. This guide details the synthesis of organotin polyethers and polyesters via interfacial polycondensation, a non-equilibrium technique ideal for thermally sensitive organometallic moieties. We focus on the synthesis of bioactive polymers (e.g., copolymerization with ciprofloxacin or p-aminobenzoic acid) and their characterization, providing a robust framework for researchers in drug delivery and metallopolymer chemistry.

Introduction: The Divinyltin Advantage

Organotin polymers have emerged as potent anticancer and antiviral agents, often exhibiting cytotoxicity against cell lines resistant to cisplatin. The mechanism typically involves the hydrolysis of the polymer backbone, releasing the active organotin moiety and the Lewis base carrier.

Why Divinyltin?

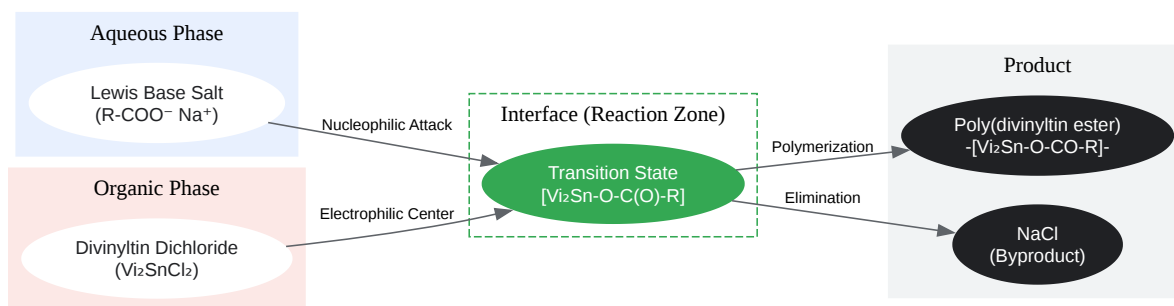
- **Electronic Effects:** The vinyl group is electron-withdrawing compared to butyl or octyl chains. This increases the Lewis acidity of the tin center, potentially altering the hydrolytic stability of the Sn-O or Sn-N bonds in the polymer backbone.
- **Steric Profile:** The planar nature of the vinyl group reduces steric hindrance around the tin atom compared to flexible alkyl chains, often resulting in higher reaction yields during rapid interfacial kinetics.
- **Biological Activity:** Divinyltin derivatives have shown specific activity profiles against pancreatic (PANC-1) and breast (MCF-7) cancer lines, often outperforming cisplatin in in vitro assays.

Chemical Mechanism: Interfacial Polycondensation[1][2]

The synthesis relies on a Lewis Acid-Base reaction at the interface of two immiscible solvents (typically water and chloroform/hexane).

- **Aqueous Phase:** Contains the Lewis base (e.g., a dicarboxylic acid or drug with acidic protons) and a proton acceptor (NaOH/KOH) to generate the nucleophilic salt.
- **Organic Phase:** Contains the **Divinyltin dichloride** (Lewis acid).
- **The Interface:** Upon high-speed stirring, the phases mix. The nucleophilic oxygen/nitrogen attacks the electrophilic tin, displacing chloride ions. The polymer precipitates at the interface or within the organic phase.

Mechanism Visualization



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Caption: Schematic of the interfacial polycondensation mechanism. The reaction is diffusion-controlled and occurs rapidly at the liquid-liquid interface.

Safety & Handling Protocols

WARNING: Organotin compounds are toxic. **Divinyltin dichloride** is a severe eye/skin irritant and a potential neurotoxin.

- **Engineering Controls:** All weighing and solvent transfers must occur in a certified chemical fume hood.
- **PPE:** Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat are mandatory.
- **Waste Disposal:** All tin-containing waste must be segregated from general organic waste. Do not pour aqueous phases down the drain; they may contain residual organotin species.

Application Note: Synthesis of Poly(divinyltin ciprofloxacin)

This protocol describes the synthesis of a therapeutic polymer where the antibiotic ciprofloxacin acts as the Lewis base. This "drug-polymer" conjugate is designed to release the drug and the

organotin moiety simultaneously.

Materials

Reagent	Grade	Role
Divinyltin dichloride (DVTD)	>95%	Lewis Acid Monomer
Ciprofloxacin	>98%	Lewis Base Monomer
Sodium Hydroxide (NaOH)	ACS Reagent	Proton Acceptor
Chloroform (CHCl ₃)	HPLC Grade	Organic Solvent
Deionized Water	18.2 MΩ	Aqueous Solvent

Experimental Protocol

Step 1: Preparation of Aqueous Phase

- Dissolve 1.00 mmol of Ciprofloxacin (0.331 g) in 30 mL of deionized water.
- Add 2.00 mmol of NaOH (0.080 g) to the solution.
- Stir gently until the solution is clear (formation of the disodium salt).
 - Note: Ciprofloxacin has a carboxylic acid and a secondary amine; stoichiometry must account for both sites if both are intended to react, though the carboxylate is the primary nucleophile.

Step 2: Preparation of Organic Phase

- Dissolve 1.00 mmol of **Divinyltin dichloride** (0.245 g) in 30 mL of chloroform.
- Ensure complete dissolution; the solution should be clear and colorless.

Step 3: Interfacial Polymerization

- Transfer the aqueous phase into a blender cup (e.g., Waring blender) or a beaker equipped with a high-shear homogenizer.

- While stirring at high speed (approx. 18,000 rpm for blender; 3,000 rpm for mechanical stirrer), rapidly pour the organic phase into the aqueous phase.
 - Critical: The addition must be fast (< 5 seconds) to ensure uniform chain growth.
- Continue stirring for 15–30 seconds.
 - Observation: A precipitate (the polymer) will form almost instantly.

Step 4: Isolation and Purification

- Stop stirring and allow the phases to separate (if possible) or filter the entire emulsion if the polymer is suspended.
- Filter the solid product using a sintered glass funnel (medium porosity).
- Wash 1: Wash the precipitate with 50 mL of water (removes NaCl and unreacted drug).
- Wash 2: Wash with 50 mL of chloroform (removes unreacted organotin monomer).
- Dry the polymer in a vacuum oven at room temperature for 24 hours.

Expected Results

- Yield: Typically 40–70%.
- Appearance: White to off-white powder.
- Solubility: Insoluble in water; sparingly soluble in DMSO or trifluoroacetic acid (TFA).

Structural Characterization

Validating the formation of the Sn-O or Sn-N bond is critical.

Infrared Spectroscopy (FTIR)

The key indicator of polymerization is the appearance of asymmetric and symmetric stretching bands associated with the tin-ester linkage.

Functional Group	Wavenumber (cm ⁻¹)	Interpretation
Sn-O (Stretching)	400–600	Formation of the polymer backbone.
C=O (Ester)	1600–1650	Shifted from the free acid value due to coordination with Tin.
Sn-Vinyl (C=C)	1580–1600	Confirms retention of the vinyl group.
Sn-Cl	~350 (Far IR)	Absence indicates complete substitution (end-groups may still show this).

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

- Vinyl protons appear as a complex multiplet in the 5.8–6.5 ppm range.
- Shift in the alpha-protons of the ligand (e.g., adjacent to the carboxylate) confirms coordination.

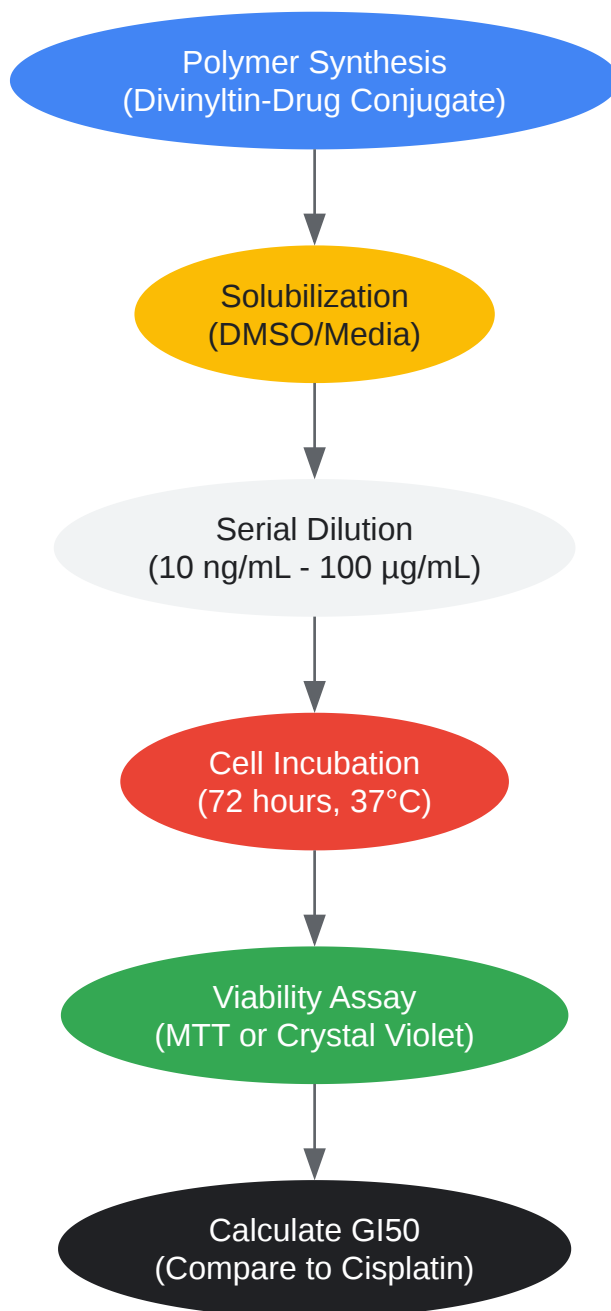
¹¹⁹Sn NMR:

- Essential for determining the coordination number of the tin center.
- Range: -100 to -400 ppm (relative to Me₄Sn).
- A single dominant peak suggests a pure polymer species; multiple peaks may indicate oligomers or different coordination geometries (tetrahedral vs. trigonal bipyramidal).

Biological Evaluation Workflow (Anticancer)

Organotin polymers are frequently tested against pancreatic (PANC-1) and breast (MCF-7, MDA-MB-231) cancer cell lines.

Experimental Workflow Diagram



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Caption: Standard workflow for evaluating the cytotoxicity of organotin polymers.

Data Interpretation[1][4][5][6][7][8][9][10][11]

- GI50 (50% Growth Inhibition): The concentration required to inhibit cell growth by 50%.

- Success Metric: Divinyltin polymers are considered "active" if GI50 < 10 µg/mL. Many derivatives achieve GI50 in the nanogram/mL range.
- Toxicity Ratio: Compare GI50 (Tumor) vs. GI50 (Normal Fibroblasts, e.g., WI-38). A high ratio indicates selectivity.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<20%)	Hydrolysis of DVTD	Ensure organic solvents are dry. Minimize time DVTD is exposed to moisture before mixing.
Gummy Product	Low Molecular Weight	Increase stirring speed (shear rate) to increase surface area at the interface.
Insolubility	Crosslinking	Ensure strict 1:1 stoichiometry. Excess DVTD can induce crosslinking if the ligand is multifunctional.
Impure NMR	Trapped Monomer	Improve washing steps. Use Soxhlet extraction with hexane if necessary to remove organotin monomers.

References

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